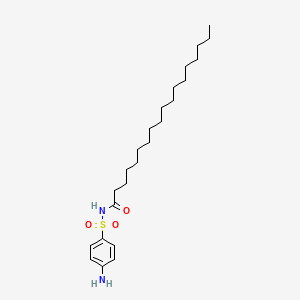

Stearylsulfamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of stearyl-related compounds involves complex chemical processes, such as asymmetric allylation and Pauson-Khand reactions for creating polycyclic amines and amino steroid analogues, highlighting the intricate methodologies employed in the synthesis of structurally similar compounds (Fustero et al., 2014).

Molecular Structure Analysis

The molecular structure and crystal property of thermoresponsive poly(stearyl acrylate-co-acrylamide) hydrogels have been characterized, offering insights into the chemical structure analysis of stearyl derivatives (Xian-kai Lin et al., 2010).

Chemical Reactions and Properties

The synthesis of poly(γ-stearyl L-glutamate) and its properties suggest a semiflexible structure, indicating the types of chemical reactions stearyl compounds can undergo and the resultant properties (Poché et al., 1995).

Physical Properties Analysis

The synthesis and characterization of stearyl protamine and its complexes with DNA for gene delivery demonstrate the physical properties that stearyl derivatives can exhibit, such as the ability to self-assemble into aggregates in water (Jiong Liu et al., 2009).

Chemical Properties Analysis

The preparation and investigation of stearyl ethanolamide polyoxyethylene ether β-D-glucopyranoside from stearic acid and monoethanolamine show the chemical properties of stearyl derivatives, indicating their potential as non-ionic surfactants (Z. Meng, 2012).

Wissenschaftliche Forschungsanwendungen

Hydrogel Applications in Biomedicine

Stearylsulfamide has been explored in the synthesis of hydrogels with potential biomedical applications. A study by (Kabir et al., 2014) focused on a hydrogel with shape memory synthesized using N,N-dimethyl acrylamide (DMAAm) and a crystalline monomer like stearyl acrylate (SA). The hydrogel demonstrated significant mechanical strength and transparency, indicating its potential for use in biomedical applications.

Polymeric Materials in Biomedical Field

The use of stearylsulfamide-related compounds extends to polymeric materials in the biomedical sector. (Golli-Bennour et al., 2011) researched polyarylsulfone polymers, highlighting their thermal, chemical, and mechanical stability, crucial for biomedical applications like dialysis membranes. The study also examined the effects of different sterilization processes on these polymers.

Gene Delivery Systems

Stearylsulfamide-related compounds have been utilized in gene delivery systems. Research by (Kim, 2012) on polylysine copolymers, which include derivatives like stearyl polylysine, has shown their effectiveness in gene delivery. The study highlights the reduced toxicity and increased DNA transfection efficiency, indicating their potential in nonviral polymeric gene carriers.

Liposome Formulations in Drug Delivery

In the field of drug delivery, stearylsulfamide derivatives have been investigated for developing liposome formulations. A study by (Manosroi et al., 2002) focused on novel liposome formulations for tranexamic acid using various lipid compositions, including stearylsulfamide derivatives. This research is crucial for enhancing the delivery and efficacy of pharmaceutical compounds.

Analytical Applications in Peptide Separation

Stearylsulfamide compounds have also found applications in analytical chemistry. (Slentz et al., 2002) used stearyl methacrylate, a related compound, for modifying the surface of poly(dimethylsiloxane) chips. This modification enabled efficient separations of peptides, demonstrating the compound's utility in capillary electrochromatography.

Thermoresponsive Hydrogels

Stearylsulfamide has been involved in creating thermoresponsive shape-memory hydrogels. (Lin et al., 2010) synthesized copolymer hydrogels using stearyl acrylate and acrylamide, showcasing their thermoresponsive and shape-memory properties. Such materials are valuable for various applications, including drug delivery systems and tissue engineering.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)sulfonyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)26-30(28,29)23-20-18-22(25)19-21-23/h18-21H,2-17,25H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVPOHHVBBYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862049 | |

| Record name | N-((4-Aminophenyl)sulfonyl)-octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stearylsulfamide | |

CAS RN |

498-78-2 | |

| Record name | Stearylsulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-Aminophenyl)sulfonyl)-octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH8C36F1MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

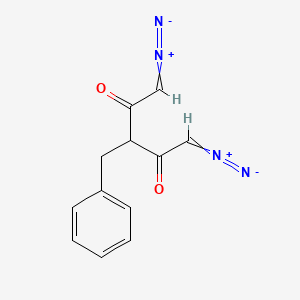

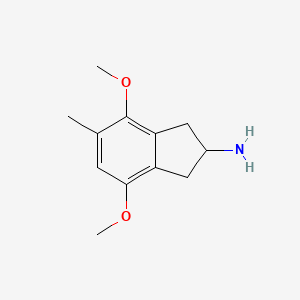

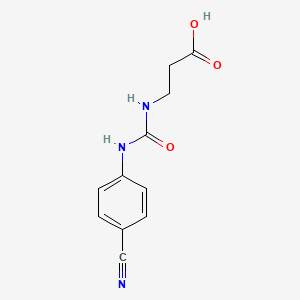

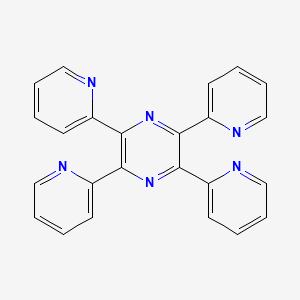

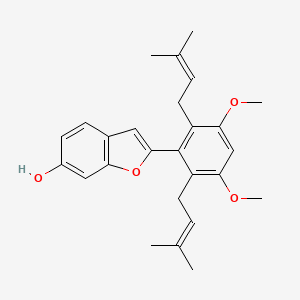

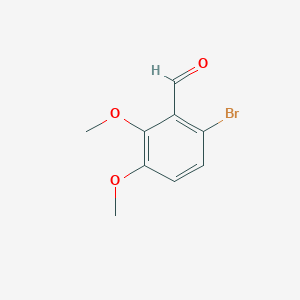

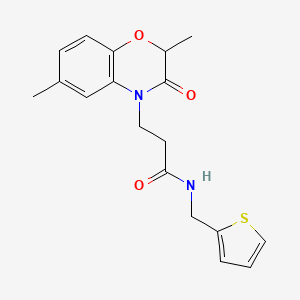

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-oxiranyl)methanone](/img/structure/B1228138.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)

![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)

![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)